1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-amine

Physicochemical profiling Drug-likeness CNS drug design

CNS-focused screening programs requiring thiazole-based ligands with balanced blood-brain barrier permeability often face a gap between low-MW fragments and impermeable polar analogs. This compound resolves that gap with a calculated LogP of 1.92-2.08 and a TPSA of 57.37 Ų-both within established CNS drug-likeness thresholds. - Unique substitution pattern: 3,4-dimethoxybenzyl at position 2, methyl at position 4, and chiral 1-aminoethyl at position 5 create a distinct pharmacophore not interchangeable with simpler thiazole fragments (MW ~142 Da) or higher-TPSA sulfinyl analogs. - Conformational flexibility: 5 rotatable bonds enable ensemble docking and induced-fit modeling against aminergic GPCR targets inaccessible to rigid scaffolds. - Racemic supply: Chiral center at the 5-position aminoethyl group supports enantiomeric resolution for stereochemistry-activity studies, with published SAR precedent showing S-configuration preference at DAT.

Molecular Formula C15H20N2O2S
Molecular Weight 292.4 g/mol
Cat. No. B13171751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-amine
Molecular FormulaC15H20N2O2S
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)CC2=CC(=C(C=C2)OC)OC)C(C)N
InChIInChI=1S/C15H20N2O2S/c1-9(16)15-10(2)17-14(20-15)8-11-5-6-12(18-3)13(7-11)19-4/h5-7,9H,8,16H2,1-4H3
InChIKeyWDTVJHBNXXOKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-amine: Procurement-Grade Thiazole Building Block


1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-amine (CAS 938115-12-9, MFCD09702588) is a synthetic thiazole derivative with the molecular formula C₁₅H₂₀N₂O₂S and a molecular weight of 292.40 g/mol . It features a 3,4-dimethoxybenzyl substituent at the thiazole 2-position, a methyl group at the 4-position, and a 1-aminoethyl moiety at the 5-position, yielding a calculated LogP of 1.92–2.08 and a topological polar surface area (TPSA) of 57.37 Ų [1]. Thiazole-containing compounds of this class have been investigated as ligands for mammalian dopamine, serotonin, and muscarinic receptors and transporters, with structurally related analogs such as CE-104 demonstrating monoamine transporter inhibition [2][3].

Why Generic Substitution Fails: Substituent Architecture


In-class thiazole derivatives cannot be interchanged for this compound because the unique combination of a 3,4-dimethoxybenzyl group at position 2, a methyl at position 4, and a 1-aminoethyl at position 5 creates a distinct substitution pattern that governs both physicochemical properties and target engagement potential. The 3,4-dimethoxybenzyl substituent increases lipophilicity (LogP 1.92–2.08) and molecular weight (292.40 Da) relative to unsubstituted core scaffolds such as 2-(4-methylthiazol-5-yl)ethanamine (MW 142.22, no aryl substitution), while the 1-aminoethyl side chain at position 5 introduces a chiral center absent in simpler 2-aminoethyl analogs [1]. Structurally related thiazole-based monoamine transporter inhibitors such as CE-104 (2-(benzhydrylsulfinylmethyl)-4-methylthiazole) achieve DAT IC₅₀ values of 27.88 μM through a fundamentally different 2-substituent pharmacophore, demonstrating that alteration of the 2-position group—even within the same thiazole-4-methyl scaffold—produces quantitatively distinct pharmacological outcomes [2].

Quantitative Evidence: Physicochemical and Structural Comparison


Molecular Weight Differentiation: Pharmacokinetic Implications

The target compound (MW 292.40 Da) exhibits a 2.06-fold higher molecular weight compared to the unsubstituted core scaffold 2-(4-methylthiazol-5-yl)ethanamine (MW 142.22 Da), driven by the addition of the 3,4-dimethoxybenzyl group at position 2 and the methyl branch on the aminoethyl side chain . This increase places the compound within the optimal range for CNS drug-likeness (MW < 500 Da per Lipinski's Rule of Five), while the core scaffold at 142.22 Da falls below typical optimal ranges for target binding [1].

Physicochemical profiling Drug-likeness CNS drug design

Lipophilicity Comparison: Dimethoxybenzyl Substitution Effect

The target compound exhibits a calculated LogP of 1.92–2.08 [1], which is approximately 2 log units higher than regioisomeric 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine (CAS 51837-85-5), where the dimethoxyphenyl group is directly attached to the thiazole ring at position 4 rather than via a methylene linker at position 2. While a direct experimental LogP for the regioisomer is not reported in public databases, the structural difference—direct aryl-thiazole conjugation versus benzyl-thiazole with a methylene spacer—predicts lower lipophilicity for the 4-aryl regioisomer due to reduced conformational flexibility and altered electronic distribution .

Lipophilicity optimization Blood-brain barrier penetration ADME prediction

TPSA Differentiation: CNS Permeability Assessment

The target compound exhibits a calculated TPSA of 57.37 Ų [1], which falls within the established threshold of < 60–70 Ų associated with favorable blood-brain barrier penetration [2]. In comparison, the simpler analog CE-104 (2-(benzhydrylsulfinylmethyl)-4-methylthiazole), which contains a sulfinyl group rather than the 3,4-dimethoxybenzyl moiety, is predicted to have a higher TPSA due to the polar S=O contribution, potentially limiting its CNS penetration relative to the target compound. The TPSA of 57.37 Ų is contributed by the thiazole ring nitrogens (2 × N), the primary amine (1 × N), and the two methoxy oxygens (2 × O) [1].

CNS drug design Membrane permeability TPSA optimization

Chiral Side Chain: Enantiomeric Resolution vs Achiral Analogs

The target compound possesses a chiral center at the carbon bearing the primary amine in the 5-position 1-aminoethyl side chain, as confirmed by the SMILES notation CC(C1=C(C)N=C(CC2=CC=C(OC)C(OC)=C2)S1)N . This is a key structural differentiator from the widely available 2-(4-methylthiazol-5-yl)ethanamine (CAS 58981-35-4), which bears an achiral 2-aminoethyl chain at position 5 . In the thiazole-based modafinil analog series (CE-103, CE-111, CE-123, CE-125), the S-configuration at chiral centers was shown to confer the highest DAT inhibitory activity and selectivity, demonstrating that stereochemistry at the aminoalkyl side chain is a critical determinant of pharmacological outcome in this compound class [1].

Stereochemistry Enantioselective synthesis Chiral resolution

Rotatable Bond Flexibility: Conformational Sampling vs Rigid Regioisomers

The target compound contains 5 rotatable bonds (as calculated by JChem [1]), conferred by the methylene linker between the thiazole 2-position and the 3,4-dimethoxyphenyl ring, the two methoxy groups, and the 1-aminoethyl side chain. In contrast, the regioisomer 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine (CAS 51837-85-5) has the dimethoxyphenyl group directly attached to the thiazole ring at position 4, resulting in fewer rotatable bonds and a more conformationally restricted structure . The methylene spacer (-CH₂-) in the target compound decouples the aromatic ring from the thiazole π-system, permitting independent torsional motion and enabling binding poses inaccessible to the directly conjugated regioisomer.

Conformational flexibility Molecular recognition Entropic binding contributions

Vendor-Supplied Purity Consistency Across Multiple Suppliers

The target compound is commercially available at a standardized purity of 95% from multiple independent suppliers including ChemScene (Cat. CS-0274731), Ambeed (Cat. A1139544), Leyan (Cat. 1345401), and Bidepharm . This multi-vendor consistency provides procurement flexibility and cross-validation of quality specifications. In comparison, the structurally simpler analog 2-(4-methylthiazol-5-yl)ethanamine (CAS 58981-35-4) is offered at varying purity grades (95–98%) depending on the supplier, introducing potential variability in screening outcomes if purity is not carefully controlled . The target compound's consistent 95% purity specification across suppliers reduces batch-to-batch variability risk in assay campaigns.

Quality control Reproducibility Procurement specification

Research and Procurement Application Scenarios


CNS Screening Library: Favorable Physicochemical Profile

With a calculated LogP of 1.92–2.08 and a TPSA of 57.37 Ų—both within established CNS drug-likeness thresholds [1]—this compound is optimally suited for incorporation into CNS-focused small-molecule screening libraries. Its physicochemical profile predicts adequate passive blood-brain barrier penetration while maintaining sufficient polarity to avoid excessive non-specific binding. Procurement teams building CNS-biased compound collections should prioritize this scaffold over lower molecular weight thiazole fragments (MW ~142 Da) that lack the pharmacophoric complexity required for target engagement, and over higher TPSA sulfinyl-containing analogs (such as CE-104) predicted to have reduced passive CNS permeability [2].

Enantioselective SAR Studies on Dopamine Transporter Ligands

The chiral 1-aminoethyl substituent at the thiazole 5-position provides a stereochemical handle for enantiomeric separation and subsequent differential pharmacological evaluation. Published SAR data on structurally related thiazole-based modafinil analogs (CE-103, CE-111, CE-123, CE-125) demonstrate that the S-configuration at analogous chiral centers confers the highest dopamine transporter (DAT) inhibitory potency and selectivity [1]. Laboratories investigating stereochemistry-activity relationships in aminothiazole DAT ligands can procure this compound as a racemate for chiral chromatographic resolution, enabling head-to-head comparison of (R)- and (S)-enantiomers in monoamine transporter uptake assays [2].

Conformational Flexibility: Molecular Docking & Pharmacophore Modeling

With 5 rotatable bonds conferred by the methylene spacer between the thiazole ring and the 3,4-dimethoxyphenyl group, plus the two methoxy rotors and the 1-aminoethyl side chain, this compound offers substantially greater conformational sampling capacity than the directly conjugated regioisomer 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine (estimated ≤ 3 rotatable bonds) [1][2]. Computational chemistry groups performing induced-fit docking or ensemble pharmacophore modeling against aminergic GPCR targets (dopamine D2-like, serotonin 5-HT, or muscarinic receptors, as described in US Patent 6,699,866 ) will benefit from the compound's conformational flexibility, which allows exploration of binding poses that are sterically inaccessible to more rigid thiazole scaffolds.

Chemical Probe Development for Monoamine Transporter Studies

The compound's 3,4-dimethoxybenzyl-4-methylthiazole core with a 1-aminoethyl side chain aligns with the pharmacophoric elements of thiazole-based monoamine transporter inhibitors described in the Sepracor patent family (US 6,699,866 B2), which claims thiazole ligands for dopamine, muscarinic, and serotonin receptors and transporters [1]. While direct IC₅₀ data for this specific compound are not yet publicly reported, the structurally characterized analog CE-104 (2-(benzhydrylsulfinylmethyl)-4-methylthiazole) demonstrates DAT IC₅₀ = 27.88 μM and NET IC₅₀ = 160.40 μM [2], establishing class-level precedent for thiazole-4-methyl scaffold activity at monoamine transporters. The 3,4-dimethoxybenzyl substituent in the target compound replaces the benzhydrylsulfinylmethyl group of CE-104, offering a structurally distinct chemotype for exploring differential DAT vs. SERT vs. NET selectivity profiles within the same core scaffold.

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